molecular formula C8H9NO4 B1427694 3-(2-Hydroxyethoxy)picolinic acid hydrochloride CAS No. 872045-03-9

3-(2-Hydroxyethoxy)picolinic acid hydrochloride

Cat. No.: B1427694
CAS No.: 872045-03-9
M. Wt: 183.16 g/mol
InChI Key: LGKMEFGJZVAOKR-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)picolinic acid hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)picolinic acid hydrochloride typically involves the reaction of picolinic acid with ethylene glycol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)picolinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

3-(2-Hydroxyethoxy)picolinic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)picolinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

3-(2-Hydroxyethoxy)picolinic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

872045-03-9

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-(2-hydroxyethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO4/c10-4-5-13-6-2-1-3-9-7(6)8(11)12/h1-3,10H,4-5H2,(H,11,12)

InChI Key

LGKMEFGJZVAOKR-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)OCCO.Cl

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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